molecular formula C7H11NO2 B12982716 5-Oxa-2-azaspiro[3.5]nonan-8-one

5-Oxa-2-azaspiro[3.5]nonan-8-one

Cat. No.: B12982716
M. Wt: 141.17 g/mol
InChI Key: FUEKREHLKFKKQE-UHFFFAOYSA-N
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Description

5-Oxa-2-azaspiro[35]nonan-8-one is a heterocyclic compound that features a spirocyclic structure, which includes an oxygen and nitrogen atom within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxa-2-azaspiro[3.5]nonan-8-one typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method involves the reaction of appropriate precursors under controlled conditions to form the desired spirocyclic structure. For instance, the reaction of a suitable amine with an epoxide can lead to the formation of the spirocyclic compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to produce the compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

5-Oxa-2-azaspiro[3.5]nonan-8-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

5-Oxa-2-azaspiro[3.5]nonan-8-one has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which 5-Oxa-2-azaspiro[3.5]nonan-8-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the activity of enzymes, receptors, or other biomolecules, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxa-7-azaspiro[3.5]nonane oxalate
  • 2-Oxa-6-azaspiro[3.5]nonane oxalate
  • 5-Oxa-8-azaspiro[3.5]nonan-6-yl methanol

Uniqueness

5-Oxa-2-azaspiro[3.5]nonan-8-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

5-oxa-2-azaspiro[3.5]nonan-8-one

InChI

InChI=1S/C7H11NO2/c9-6-1-2-10-7(3-6)4-8-5-7/h8H,1-5H2

InChI Key

FUEKREHLKFKKQE-UHFFFAOYSA-N

Canonical SMILES

C1COC2(CC1=O)CNC2

Origin of Product

United States

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